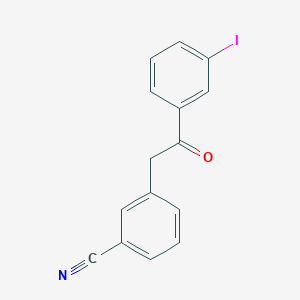
2-(3-Cyanophenyl)-3'-iodoacetophenone
描述
2-(3-Cyanophenyl)-3’-iodoacetophenone is an organic compound that features both a cyano group and an iodine atom attached to a phenyl ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both electron-withdrawing groups (cyano and iodo) on the aromatic rings makes it a versatile intermediate for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)-3’-iodoacetophenone typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(3-Cyanophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.
化学反应分析
Types of Reactions
2-(3-Cyanophenyl)-3’-iodoacetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the cyano group.
Oxidation: Potassium permanganate or chromium trioxide can oxidize the cyano group.
Major Products Formed
Substitution: Products include azides, thiols, or other substituted phenyl derivatives.
Reduction: Amines are the major products.
Oxidation: Carboxylic acids are formed.
科学研究应用
2-(3-Cyanophenyl)-3’-iodoacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of electron-withdrawing groups on biological activity.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Cyanophenyl)-3’-iodoacetophenone in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing cyano and iodo groups. These groups make the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its electronic properties.
相似化合物的比较
Similar Compounds
- 2-(3-Cyanophenyl)-3’-bromoacetophenone
- 2-(3-Cyanophenyl)-3’-chloroacetophenone
- 2-(3-Cyanophenyl)-3’-fluoroacetophenone
Uniqueness
2-(3-Cyanophenyl)-3’-iodoacetophenone is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the compound’s reactivity and the types of reactions it can undergo. The iodine atom also makes the compound more suitable for certain types of coupling reactions, such as the Suzuki-Miyaura reaction, compared to its bromo, chloro, or fluoro analogs .
属性
IUPAC Name |
3-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-6-2-5-13(9-14)15(18)8-11-3-1-4-12(7-11)10-17/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWIMEBDPZDOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642326 | |
| Record name | 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-37-7 | |
| Record name | 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















